Increased Lipophilicity (LogP) vs. N7-Unsubstituted Parent
The target compound exhibits substantially higher calculated lipophilicity than 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, primarily due to the cyclopentyl group. This predicts improved membrane permeability and potentially higher oral bioavailability for derived leads [1][2].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (PubChem XLogP3-AA); 3.20 (Molbase LogP) |
| Comparator Or Baseline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1): XLogP3-AA = 1.6 (PubChem); LogP = 1.03 (Finetech Industry) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.1 (target more lipophilic); Δ Molbase LogP ≈ +2.17 |
| Conditions | Computational prediction (XLogP3 algorithm); Molbase calculation method |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane permeability and is a critical parameter for optimizing oral drug candidates; the cyclopentyl group provides a measurable advantage over the N7-H analog.
- [1] PubChem Compound Summary CID 519848. 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine. XLogP3-AA: 2.7. View Source
- [2] PubChem Compound Summary CID 5356682. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. XLogP3-AA: 1.6. View Source
- [3] Molbase. 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 212268-44-5). LogP: 3.1998. View Source
